Cas no 73664-01-4 (3-[(4-chlorophenyl)carbamoylamino]propyl-trimethylazanium;iodide)
![3-[(4-chlorophenyl)carbamoylamino]propyl-trimethylazanium;iodide structure](https://it.kuujia.com/scimg/cas/73664-01-4x500.png)
73664-01-4 structure
Nome del prodotto:3-[(4-chlorophenyl)carbamoylamino]propyl-trimethylazanium;iodide
3-[(4-chlorophenyl)carbamoylamino]propyl-trimethylazanium;iodide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-[(4-chlorophenyl)carbamoylamino]propyl-trimethylazanium,iodide
- (3-(3-(p-Chlorophenyl)-1-ureido)propyl)trimethylammonium iodide
- [3-[3-(p-Chlorophenyl)-1-ureido]propyl]trimethylammonium iodide
- 1&
- 3-[(4-chlorophenyl)carbamoylamino]propyl-trimethylazanium
- AC1L1C44
- AMMONIUM, (3-(3-(p-CHLOROPHENYL)-1-UREIDO)PROPYL)TRIMETHYL-, IODIDE
- iodide
- N-p-Chlorophenyl-N'-(3-dimethylaminopropyl)urea methiodide
- NSC 196189
- NSC-196189
- WLN: GR DMVM3K1&
- 73664-01-4
- NSC196189
- 1-Propanaminium, 3-[[[(4-chlorophenyl)amino]carbonyl]amino]-N,N,N-trimethyl-, iodide
- 1-Propanaminium, 3-((((4-chlorophenyl)amino)carbonyl)amino)-N,N,N-trimethyl-, iodide
- N-p-Chlorophenyl-N'-[3-(dimethylamino)propyl]urea methiodide
- 1-Propanaminium, 3-[[[(4-chlorophenyl)amino]carbonyl]amino]-N,N,N-trimethyl-, iodide (1:1)
- WLN: GR DMVM3K1&1&1 &I
- AHJ72JK2SG
- 3-[(4-chlorophenyl)carbamoylamino]propyl-trimethylazanium;iodide
-
- Inchi: InChI=1S/C13H20ClN3O.HI/c1-17(2,3)10-4-9-15-13(18)16-12-7-5-11(14)6-8-12;/h5-8H,4,9-10H2,1-3H3,(H-,15,16,18);1H
- Chiave InChI: LYANJDWXHQFWMP-UHFFFAOYSA-N
- Sorrisi: C[N+](C)(C)CCCNC(=O)NC1=CC=C(C=C1)Cl.[I-]
Proprietà calcolate
- Massa esatta: 397.04179g/mol
- Massa monoisotopica: 397.04179g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 19
- Conta legami ruotabili: 5
- Complessità: 258
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 41.1Ų
Proprietà sperimentali
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
3-[(4-chlorophenyl)carbamoylamino]propyl-trimethylazanium;iodide Letteratura correlata
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
73664-01-4 (3-[(4-chlorophenyl)carbamoylamino]propyl-trimethylazanium;iodide) Prodotti correlati
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
Fornitori consigliati
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
